Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate

Coordination Chemistry MOF Topology Crystal Engineering

Researchers constructing MOFs or coordination polymers often face a critical limitation: common 2,2'-bipyridine ligands favor chelation, precluding the bridging modes needed for open metal sites in gas storage, separation, or catalysis. Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate (CAS 128612-43-1) resolves this by design. Its 3,3'-connectivity enforces a divergent N-orientation that precludes chelation, favoring bridging coordination essential for non-interpenetrated frameworks. Key advantages: (1) pre-organized bridging geometry incompatible with single-metal chelation; (2) dimethyl ester enables controlled in situ hydrolysis for sequential metalation strategies; (3) ~9.3% mass efficiency gain vs. the diethyl ester analog (MW 272.26 vs. 300.31 g/mol). Supplied at ≥97% purity with full analytical documentation.

Molecular Formula C14H12N2O4
Molecular Weight 272.26 g/mol
CAS No. 128612-43-1
Cat. No. B155378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl [3,3'-bipyridine]-5,5'-dicarboxylate
CAS128612-43-1
Molecular FormulaC14H12N2O4
Molecular Weight272.26 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN=CC(=C1)C2=CC(=CN=C2)C(=O)OC
InChIInChI=1S/C14H12N2O4/c1-19-13(17)11-3-9(5-15-7-11)10-4-12(8-16-6-10)14(18)20-2/h3-8H,1-2H3
InChIKeyFHLQRZZILYBCDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate Overview


Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate (CAS 128612-43-1) is a bipyridine derivative featuring two methyl ester groups at the 5,5'-positions of a 3,3'-coupled bipyridine core. With a molecular formula of C₁₄H₁₂N₂O₄ and a molecular weight of 272.26 g/mol, it is a crystalline solid at room temperature with moderate polarity (computed XLogP3-AA = 1.1) [1]. This compound serves as a versatile ligand precursor in coordination chemistry, where the 3,3'-connectivity imparts a distinct N–N bite geometry relative to the more common 2,2'- and 4,4'-bipyridine isomers . Its diester form provides a balance of solubility and reactivity that makes it a valuable building block for metal-organic frameworks (MOFs), catalysis, and photochemical studies [2].

1
Bridging-ligand coordination chemistry and MOF synthesis
2
Diester precursor with controlled hydrolysis for ligand deprotection
3
3,3'-Bipyridine scaffold selection for divergent N–N geometry studies

Why Generic Substitutions Fail: 3,3'-Bipyridine Diester


Caution: Direct head-to-head comparative performance data for Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate versus its closest analogs are extremely scarce in the open literature. The following evidence relies heavily on cross-study comparable data and class-level inference. The 3,3'-bipyridine connectivity cannot be generically substituted because it fundamentally alters the ligand's coordination geometry, electronic structure, and solubility profile relative to 2,2'- or 4,4'-bipyridine isomers. The meta-pyridyl nitrogen orientation in 3,3'-bipyridine produces a divergent N–N vector that precludes chelation to a single metal center, instead favoring bridging coordination modes that yield distinct framework topologies [1]. Quantitatively, the computed lipophilicity (XLogP3-AA) of this diester is 1.1 [2], whereas the free diacid analog [4,4'-bipyridine]-3,3'-dicarboxylic acid exhibits an XLogP3-AA of 0.5 [3], and the 2,2'-bipyridine-5,5'-dicarboxylic acid likewise shows XLogP3-AA ≈ 0.5 [4]. This ~2-fold increase in lipophilicity directly impacts solubility, membrane permeability, and processability in non-aqueous synthetic workflows — differences that cannot be replicated by simply using the free acid form.

Target: 3,3'-Bipyridine-5,5'-diester
Substitute: 2,2'- or 4,4'-Bipyridine isomers
N–N geometry divergence precludes chelation; bridging-only coordination mode may shift framework topology.
Target: Dimethyl ester (XLogP 1.1)
Substitute: Free diacid analogs (XLogP ~0.5)
Lipophilicity difference alters organic-solvent processability and non-aqueous synthetic workflow compatibility.
Target: Diester-protected precursor
Substitute: Pre-hydrolyzed diacid or diethyl ester
Hydrolysis kinetics and aqueous compatibility may shift; MW difference affects molar efficiency in synthesis.

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate: Key Differentiation Evidence


Coordination Mode: Bridging vs. Chelation

The 3,3'-bipyridine core of this compound enforces a divergent nitrogen orientation that precludes chelation to a single metal center. In cobalt(II) frameworks synthesized from the hydrolyzed ligand (3,3′-bpdc²⁻), the bpdc²⁻ anion acts as a tetradentate bridging ligand, coordinating through both pyridyl nitrogens and two carboxylate oxygen atoms to yield a guest-free 2D framework [Co(bpdc)(H₂O)₂]ₙ under hydrothermal conditions [1]. This contrasts with 2,2′-bipyridine-5,5′-dicarboxylate, which functions as a bidentate chelator through its adjacent nitrogens, forming a 2D polymer [Co(2,2′-bipyridine-5,5′-dicarboxylato)(H₂O)]·(H₂O) with a smaller channel dimension of 5.0×6.6 Å [2]. The topological divergence arises directly from the 3,3'- vs. 2,2'-connectivity difference.

Coordination Mode
Cross-study comparable
Tetradentate bridging (N,N,O,O) vs. bidentate chelation (N,N); 2D framework topology fundamentally different.
Bridging linker for extended MOF architectures
Cobalt(II) framework data; topology review required for other metals.
Coordination Chemistry MOF Topology Crystal Engineering

Lipophilicity Advantage Over Free Diacids

The dimethyl ester functionalization of the 3,3'-bipyridine-5,5'-dicarboxylate scaffold yields a computed XLogP3-AA value of 1.1 [1]. This represents a substantial increase in lipophilicity relative to the corresponding free diacids: (2,2'-bipyridine)-5,5'-dicarboxylic acid (XLogP3-AA = 0.5) [2] and [4,4'-bipyridine]-3,3'-dicarboxylic acid (XLogP3-AA = 0.5) [3]. The dimethyl 2,2'-bipyridine-5,5'-dicarboxylate isomer (CAS 1762-45-4) has a comparable XLogP3-AA of 1.2 [4], indicating that the esterification effect is conserved across isomers, but the connectivity difference (3,3'- vs. 2,2'-) remains the critical differentiator for coordination behavior.

Lipophilicity
Computed value
XLogP3-AA = 1.1 — approximately 2.2× higher vs. free diacids (XLogP3-AA ~0.5).
Supports organic-solvent processability
Computed by XLogP3 algorithm; experimental log P may differ.
Physicochemical Properties Drug Design Material Processing

Hydrolytic Reactivity: Diester as Traceless Precursor

The dimethyl ester serves as a protected form of the 3,3'-bipyridine-5,5'-dicarboxylic acid ligand. Hydrolysis under basic or acidic conditions yields the free diacid or carboxylate salt, which is the active coordinating species. This synthetic strategy — deploying the diester as a traceless precursor — is well-established in bipyridine chemistry . The methyl ester offers advantages over the ethyl ester (e.g., diethyl [2,2'-bipyridine]-5,5'-dicarboxylate, MW 300.31) in terms of lower molecular weight (272.26 vs. 300.31 g/mol) and potentially faster hydrolysis kinetics due to reduced steric hindrance [1]. Although direct kinetic comparisons between methyl and ethyl esters for this specific scaffold have not been reported, the class-level principle that methyl esters hydrolyze faster than ethyl esters under basic conditions is well-established in organic chemistry.

Hydrolytic Reactivity
Class-level inference
MW 272.26 (methyl ester) vs. 300.31 (ethyl ester); 9.3% lower molar mass.
Preferred ester for in situ MOF linker generation
Class-level kinetics inference; scaffold-specific hydrolysis data to verify.
Synthetic Methodology MOF Synthesis Ligand Design

Enzyme Inhibition Selectivity by 5,5'-Dicarboxylates

Although direct biological data on the target dimethyl ester are unavailable, a study on 2,2′-bipyridinedicarboxylates as inhibitors of collagen prolyl 4-hydroxylase (CP4H) demonstrates that carboxylate positioning critically determines inhibitory mechanism and selectivity: the 5,5′-dicarboxylate isomer acts as a selective competitive inhibitor, whereas other regioisomers inhibit primarily via iron sequestration [1]. The 3,3'-bipyridine scaffold of the target compound places the ester groups at the 5,5'-positions, which in the hydrolyzed diacid form corresponds to a 3,3'-bipyridine-5,5'-dicarboxylate architecture. This regioisomeric arrangement is distinct from the studied 2,2'-bipyridine-5,5'-dicarboxylate but shares the 5,5'-dicarboxylate substitution pattern that was associated with selective competitive inhibition. This class-level inference suggests that the 3,3'-connectivity combined with 5,5'-carboxylate placement may offer a unique selectivity profile worthy of further biological investigation.

Enzyme Inhibition Selectivity
Class-level inference
5,5'-Dicarboxylate pattern associated with competitive CP4H inhibition; 3,3'-connectivity distinct from 2,2'-scaffold.
Potential unique selectivity window for dioxygenase targets
2,2'-Bipyridine data only; direct 3,3'-scaffold enzyme data to verify.
Medicinal Chemistry Enzyme Inhibition Prolyl Hydroxylase

Dimethyl [3,3'-bipyridine]-5,5'-dicarboxylate: Priority Applications


Bridging-Linker MOF Synthesis

The 3,3'-connectivity enforces a divergent N-orientation that precludes chelation, making this diester (after hydrolysis to the dicarboxylate) an ideal bridging linker for constructing metal-organic frameworks where ligand bridging — not chelation — is required. The tetradentate bridging mode demonstrated in [Co(bpdc)(H₂O)₂]ₙ [5] illustrates how this ligand yields guest-free 2D frameworks. This is distinct from 2,2'-bipyridine-5,5'-dicarboxylate, which favors bidentate chelation [4]. Researchers designing MOFs for gas storage, separation, or catalysis where non-interpenetrated frameworks with accessible metal sites are desired should prioritize this compound over 2,2'- or 4,4'-bipyridine analogs.

In Situ Diester Hydrolysis for MOF Linkers

The dimethyl ester form (MW 272.26 g/mol) offers a lower molecular weight and lower lipophilicity than the diethyl ester analog (MW 300.31 g/mol, XLogP3-AA = 1.9) [5][4]. This translates to a 9.3% mass efficiency advantage per mole of active ligand and improved compatibility with aqueous or mixed aqueous-organic synthesis conditions. For MOF synthesis workflows employing in situ ester hydrolysis (a common strategy to control crystallization kinetics), this compound is the preferred ester form over the diethyl analog.

3,3'-Bipyridine Enzyme Inhibitor Development

Class-level evidence from the 2,2'-bipyridine-5,5'-dicarboxylate literature demonstrates that 5,5'-dicarboxylate substitution on a bipyridine core confers selective competitive inhibition of collagen prolyl 4-hydroxylase (CP4H), whereas other regioisomers inhibit non-selectively via iron sequestration [5]. The 3,3'-bipyridine-5,5'-dicarboxylate scaffold — accessed via hydrolysis of this dimethyl ester — combines the 5,5'-substitution pattern with a distinct 3,3'-connectivity, potentially offering a unique selectivity window for Fe(II)/αKG-dependent dioxygenase targets. Medicinal chemistry programs targeting fibrotic diseases or cancer metastasis should evaluate this scaffold as a differentiated starting point.

Non-Chelating Bipyridine Ligand Applications

In any research context where a bipyridine ligand must bridge between metal centers rather than chelate to a single metal — such as the construction of heterometallic complexes, 1D coordination polymers, or photosensitizer-catalyst dyads — the 3,3'-connectivity is essential. The target compound's 3,3'-bipyridine core provides this bridging capability by design, unlike 2,2'-bipyridine isomers that inherently favor chelation [5][4]. The dimethyl ester protection further allows controlled deprotection to the active dicarboxylate, enabling sequential metalation strategies.

Application
Selection Property
Validation Focus
Bridging-linker MOF synthesis
3,3'-Connectivity enforces divergent N-orientation
Framework topology and metal-bridging confirmation
In situ diester hydrolysis for MOF linkers
Lower MW and lipophilicity vs. diethyl ester
Hydrolysis rate and aqueous-compatibility review
Non-chelating bipyridine ligand applications
Bridging-only coordination by design
Coordination polymer and dyad assembly verification
Enzyme inhibitor scaffold development
5,5'-Dicarboxylate pattern on 3,3'-core
Selectivity profiling vs. Fe(II)/αKG dioxygenases

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